Trehalose monohydrate

Description

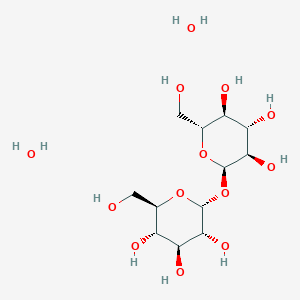

D-(+)-Trehalose dihydrate is a naturally occurring non-reducing disaccharide composed of two α-D-glucose units linked by an α,α-1,1-glycosidic bond . Its molecular formula is C₁₂H₂₆O₁₃, with a molecular weight of 378.33 g/mol and CAS number 6138-23-4 . The compound crystallizes with two water molecules, forming hydrogen bonds that enhance its stabilizing properties .

Propriétés

Numéro CAS |

6138-23-4 |

|---|---|

Formule moléculaire |

C12H24O12 |

Poids moléculaire |

360.31 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;/h3-20H,1-2H2;1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |

Clé InChI |

PZVLBICKVLYSRO-INJDEQCRSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O.O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O |

Apparence |

Assay:≥95%A crystalline solid |

Autres numéros CAS |

6138-23-4 |

Synonymes |

Trehalose Dihydrate; α,α-Trehalose Dihydrate; α-D-Glucopyranosyl α-D-Glucopyranoside Dihydrate; |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Applications

Stabilization of Proteins and Drugs

D-(+)-Trehalose dihydrate is widely used in the pharmaceutical industry as a stabilizer for proteins and other biologics. Its ability to form hydrogen bonds with proteins protects them from denaturation during freeze-drying and storage. This property is particularly beneficial for monoclonal antibodies and vaccines, where maintaining protein integrity is crucial for efficacy.

- Case Study: Monoclonal Antibodies

Trehalose has been shown to stabilize monoclonal antibodies such as ranibizumab and trastuzumab during freeze-drying processes, enhancing their shelf life and activity post-rehydration .

Cryoprotection

Trehalose dihydrate serves as an effective cryoprotectant in cell preservation techniques. It protects cells from damage during freezing by preventing ice crystal formation within cells, thus maintaining cell viability.

- Case Study: Cell Freezing Media

In studies involving human cells, trehalose dihydrate was incorporated into freezing media, resulting in higher survival rates post-thaw compared to controls without trehalose .

Food Industry Applications

Food Additive

In the food industry, D-(+)-Trehalose dihydrate acts as a natural sweetener and stabilizer. Its thermal stability and resistance to acidic environments make it suitable for various processed foods.

- Application Example: Sweetener Replacement

Trehalose can replace conventional sweeteners in products aimed at health-conscious consumers, providing sweetness without the associated caloric load .

Biotechnological Applications

Desiccation Protection

Trehalose dihydrate plays a crucial role in protecting biological macromolecules from desiccation. It forms a protective glassy matrix around proteins and membranes during dehydration, thereby preserving their structural integrity.

- Research Findings

Studies indicate that trehalose can prevent protein aggregation under desiccation conditions, which is essential for the long-term storage of biological samples .

Analyse Des Réactions Chimiques

Dehydration

-

Process: Trehalose dihydrate can undergo dehydration under low relative humidity or heating, leading to the formation of anhydrous trehalose .

-

Conditions: Dehydration occurs at low relative humidity (0.1% RH) and ambient temperature (25°C), resulting in the α-polymorph of anhydrous trehalose . Heating trehalose dihydrate also induces dehydration, with the temperature affecting the specific anhydrous forms produced .

-

Observations: Scanning electron microscopy reveals that partial dehydration leads to significant changes in surface morphology, including crack formation, which are not fully reversible upon rehydration .

-

Thermal Analysis: Thermogravimetric analysis (TGA) shows a weight loss of approximately 9.6% between 70 and 200°C, corresponding to the loss of two water molecules per molecule of trehalose . Differential scanning calorimetry (DSC) studies indicate that the dehydration process involves multiple endothermic transitions, with the exact profile depending on the heating rate and pan type used .

Hydrolysis

-

Enzymatic Hydrolysis: In biological systems, trehalose is hydrolyzed into two glucose molecules by the enzyme trehalase . This enzyme is specific to trehalose and efficiently breaks the α,α-1,1-glucosidic bond.

-

Acid Hydrolysis: Trehalose dihydrate can also be hydrolyzed under acidic conditions, although this process is generally slower than enzymatic hydrolysis.

-

Applications: The hydrolysis of trehalose is critical in metabolism, providing glucose for energy .

Glycosylation Reactions

-

Desymmetrization: Trehalose's symmetrical structure can be modified through glycosylation reactions to create desymmetrized derivatives with varied applications .

-

Selective Protection: Introduction of protecting groups such as di-tert-butylsilylene (DTBS) can modify specific hydroxyl groups, allowing for regioselective reactions .

-

Reaction with TBDMSCl: Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) can lead to the formation of mono-, di-, or tri-substituted products, depending on the reaction conditions .

Interactions with Antifreeze Proteins (AFPs)

-

Inhibition of Crystallization: Antifreeze proteins (AFPs) can inhibit the crystallization of trehalose in freezing conditions .

-

Mechanism: AFPs bind to the surfaces of trehalose dihydrate crystals, delaying the appearance of precipitates and reducing crystal size . Molecular dynamics simulations suggest that AFPs interact with specific crystal faces, such as the (−110) and (0–11) faces, through hydrogen bonding .

-

Enhancement of Antifreeze Activity: Trehalose can enhance the thermal hysteresis (TH) of AFPs, indicating a cooperative effect in depressing freezing and supercooling points .

Lyoprotection and Stabilization

-

Mechanism: Trehalose dihydrate stabilizes biological molecules, such as proteins and lipids, during dehydration by forming hydrogen bonds with polar groups, effectively replacing water . It can also modify the hydrogen-bond structure of water, reducing structural fluctuations and damage .

-

Applications: In freeze-drying, trehalose forms a glassy matrix that protects cell organelles from damage . It is used to stabilize proteins, enzymes, vaccines, and liposomes, enhancing their shelf life .

Thermal Decomposition

-

Process: When heated, trehalose dihydrate undergoes a series of thermal transitions, including dehydration, melting, and decomposition .

-

DSC Analysis: DSC studies reveal multiple endotherms related to water loss, formation of anhydrous forms, and melting . The specific thermal profile depends on the heating rate and experimental conditions .

-

Anhydrous Forms: Dehydration of trehalose dihydrate can produce different anhydrous polymorphs (α, β, γ, δ), each with distinct thermal properties .

Data Tables

Comparaison Avec Des Composés Similaires

Lactose Monohydrate

Lactose monohydrate, a reducing disaccharide (glucose + galactose), shares structural similarities with trehalose dihydrate as both are crystalline hydrates . However, critical differences include:

Research Findings :

- Trehalose dihydrate outperforms lactose in stabilizing spray-dried formulations due to its non-reactivity and lower hygroscopicity .

- In pulmonary drug delivery, lactose monohydrate is more commonly used, but trehalose’s stability makes it advantageous for heat-sensitive biologics .

Sucrose

Sucrose (glucose + fructose) is a non-reducing disaccharide but lacks the stabilizing hydrate structure of trehalose dihydrate:

Research Findings :

Mannitol

Mannitol, a sugar alcohol, is often compared with trehalose dihydrate in inhalation therapies:

Research Findings :

Trehalose (Anhydrous)

The anhydrous form of trehalose lacks crystalline water, altering its physicochemical behavior:

Research Findings :

- Anhydrous trehalose is preferred for extreme desiccation (e.g., anhydrobiosis), while the dihydrate form offers better solubility for liquid formulations .

Q & A

Q. How can researchers resolve contradictions in trehalose’s thermal behavior across studies?

- Methodological Answer : Discrepancies in glass transition temperatures (Tg) or decomposition profiles may arise from hydration state variations. Use Differential Scanning Calorimetry (DSC) to compare anhydrous vs. dihydrate forms. For instance, spray-dried trehalose (amorphous) shows distinct Tg values (~120°C) compared to crystalline dihydrate, which exhibits endothermic peaks near 97°C due to dehydration .

Q. What advanced techniques are used to study trehalose’s interaction with lipid bilayers or drug formulations?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model trehalose’s preferential exclusion from lipid surfaces, which stabilizes membranes during drying .

- Terahertz (THz) Spectroscopy : Probes low-frequency vibrational modes to assess trehalose’s hydrogen-bonding network in solution vs. solid states .

- Shear Stress Studies : Evaluate trehalose’s role in aerosol formulations by measuring alveolar particle fraction (FPP%) under controlled shear stress (e.g., 0.1–10 N/m²) using inertial impaction systems .

Q. How can researchers optimize trehalose-based formulations for pulmonary drug delivery?

- Methodological Answer :

- Spray Drying : Adjust feed concentration (e.g., 10–100% w/v) to produce microparticles with controlled porosity. Trehalose’s low hygroscopicity improves aerosol performance compared to mannitol, as shown in FPP% studies .

- Colloidal Probe Microscopy : Quantify interparticle adhesion forces to minimize aggregation in dry powder inhalers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.